

Technical Guide: Physicochemical Properties of 2-Hydroxy-n-methylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxy-n-methylacetamide**

Cat. No.: **B1583540**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-n-methylacetamide, a simple aliphatic amide, serves as a versatile building block in organic synthesis and holds potential significance in the development of novel pharmaceutical agents. Its structure, featuring both a hydroxyl and an amide functional group, imparts a unique combination of polarity and hydrogen bonding capabilities. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing aspects ranging from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Hydroxy-n-methylacetamide**, details standard experimental protocols for their determination, and presents a typical workflow for its purity analysis.

Core Physicochemical Properties

The physicochemical properties of **2-Hydroxy-n-methylacetamide** are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes key computed data for this compound. Experimental data for this specific molecule is not widely available in the literature; therefore, the presented values are based on computational models.

Property	Value	Data Type	Source
Molecular Formula	C ₃ H ₇ NO ₂	-	PubChem[1]
Molecular Weight	89.09 g/mol	Computed	PubChem[1]
IUPAC Name	2-hydroxy-N-methylacetamide	-	PubChem[1]
SMILES	CNC(=O)CO	-	PubChem[1]
CAS Number	5415-94-1	-	PubChem[1]
XLogP3	-1.1	Computed	PubChem[1]
Hydrogen Bond Donor Count	2	Computed	PubChem
Hydrogen Bond Acceptor Count	2	Computed	PubChem
Rotatable Bond Count	1	Computed	PubChem
Topological Polar Surface Area	52.8 Å ²	Computed	PubChem[1]
Formal Charge	0	Computed	PubChem

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining key physicochemical properties of a small organic molecule like **2-Hydroxy-n-methylacetamide**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Sample Preparation: A small amount of finely powdered, dry **2-Hydroxy-n-methylacetamide** is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a rapid rate initially to determine an approximate melting range.
- Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

- Melting point apparatus or Thiele tube
- Small test tube (e.g., 75 x 12 mm)
- Capillary tube (sealed at one end)

- Thermometer
- Heating oil (for Thiele tube method)

Procedure:

- Sample Preparation: A few drops of liquid **2-Hydroxy-n-methylacetamide** are placed in the small test tube. A capillary tube is inverted (open end down) and placed inside the test tube.
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in the heating block of a melting point apparatus or immersed in a Thiele tube filled with heating oil.
- Heating: The sample is heated gently. A stream of bubbles will emerge from the inverted capillary as the air inside expands.
- Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.
- Boiling Point Reading: The temperature is recorded at the moment the bubbling stops and the liquid just begins to enter the capillary tube. This temperature is the boiling point of the liquid.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Apparatus:

- Screw-cap vials or flasks
- Analytical balance
- Shaker or orbital incubator set at a constant temperature
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

- Volumetric flasks and pipettes

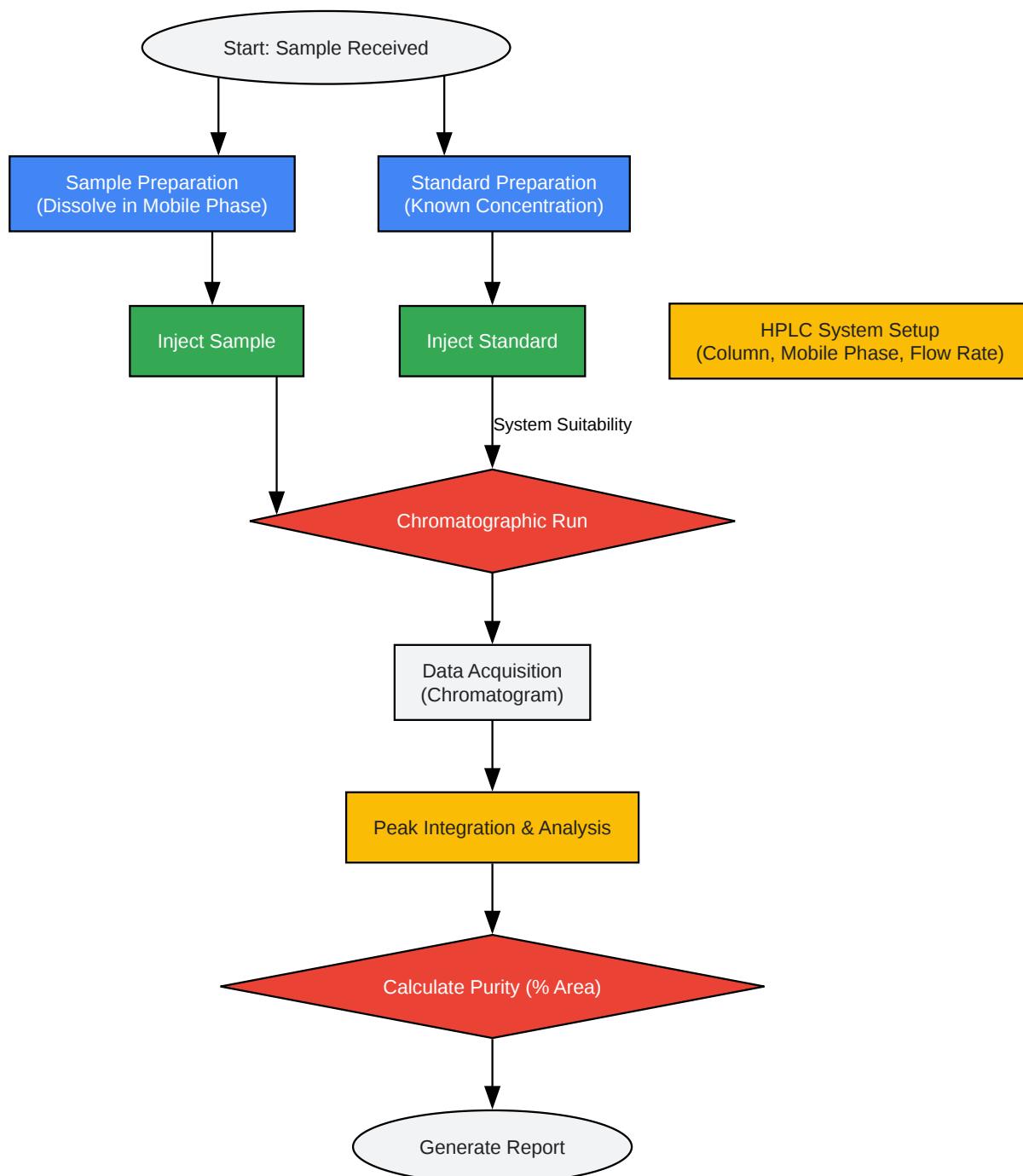
Procedure:

- Sample Preparation: An excess amount of solid **2-Hydroxy-n-methylacetamide** is added to a known volume of distilled or deionized water in a screw-cap vial.
- Equilibration: The vial is sealed and agitated in a shaker or orbital incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
- Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

Objective: To determine the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

Apparatus:


- Separatory funnels or screw-cap vials
- 1-Octanol and water (mutually saturated)
- Shaker
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Solvent Preparation: Water is saturated with 1-octanol, and 1-octanol is saturated with water by vigorously mixing them and allowing the phases to separate.
- Partitioning: A known amount of **2-Hydroxy-n-methylacetamide** is dissolved in either the water-saturated octanol or the octanol-saturated water. The two phases are then combined in a separatory funnel or vial in a defined volume ratio (e.g., 1:1).
- Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method.
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: $\text{LogP} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{water}})$.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for determining the purity of a **2-Hydroxy-n-methylacetamide** sample using High-Performance Liquid Chromatography (HPLC).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-N-methylacetamide | C3H7NO2 | CID 223579 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Hydroxy-n-methylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583540#physicochemical-properties-of-2-hydroxy-n-methylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com